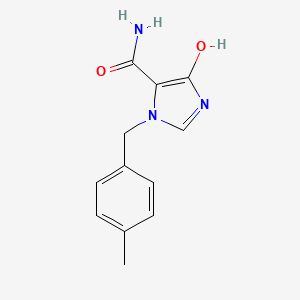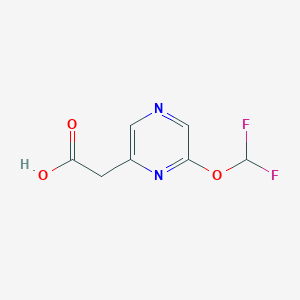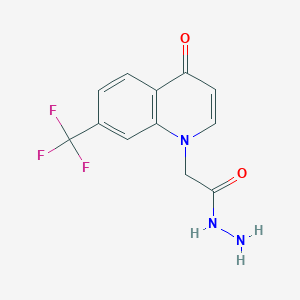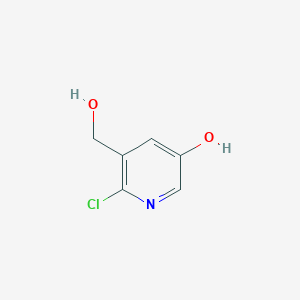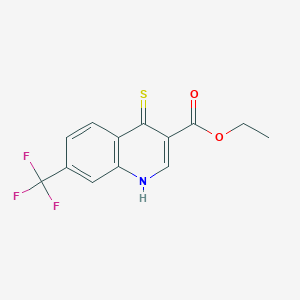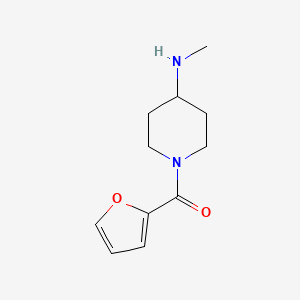
3-Amino-6-(trifluoromethyl)piperidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-6-(trifluoromethyl)piperidin-2-one is a chemical compound that belongs to the class of piperidinones It is characterized by the presence of an amino group at the third position, a trifluoromethyl group at the sixth position, and a ketone group at the second position of the piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-(trifluoromethyl)piperidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine derivatives and trifluoromethylating agents.
Amination: The amino group is introduced through nucleophilic substitution reactions using amine sources such as ammonia or primary amines.
Cyclization: The final step involves cyclization to form the piperidinone ring, which can be achieved through intramolecular condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction techniques such as continuous flow reactors may be employed to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-6-(trifluoromethyl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino and trifluoromethyl groups can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions vary depending on the substituent, but common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted piperidinones.
Aplicaciones Científicas De Investigación
3-Amino-6-(trifluoromethyl)piperidin-2-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound’s unique properties make it suitable for the development of advanced materials, including polymers and coatings.
Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-Amino-6-(trifluoromethyl)piperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, while the ketone group can participate in nucleophilic addition reactions. These interactions modulate the activity of the target proteins, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-2-piperidinone: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.
6-(Trifluoromethyl)piperidin-2-one:
3-Amino-6-methylpiperidin-2-one: Contains a methyl group instead of a trifluoromethyl group, leading to variations in lipophilicity and reactivity.
Uniqueness
3-Amino-6-(trifluoromethyl)piperidin-2-one is unique due to the presence of both the amino and trifluoromethyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the amino group provides sites for further functionalization and interaction with biological targets.
Propiedades
Fórmula molecular |
C6H9F3N2O |
|---|---|
Peso molecular |
182.14 g/mol |
Nombre IUPAC |
3-amino-6-(trifluoromethyl)piperidin-2-one |
InChI |
InChI=1S/C6H9F3N2O/c7-6(8,9)4-2-1-3(10)5(12)11-4/h3-4H,1-2,10H2,(H,11,12) |
Clave InChI |
VJRHPNDTTZGATG-UHFFFAOYSA-N |
SMILES canónico |
C1CC(NC(=O)C1N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


